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Compound of Interest

Compound Name: Ddr-trk-1

Cat. No.: B10772507

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of
DDR-TRK-1, a potent chemical probe for the Discoidin Domain Receptors (DDRs) and
Tropomyosin Receptor Kinases (TRKSs). This document details its inhibitory activity against its
primary targets and a broad panel of kinases, outlines the experimental methodologies used for
these characterizations, and visualizes the relevant signaling pathways.

Quantitative Kinase Selectivity Profile

DDR-TRK-1 has been extensively profiled to determine its potency and selectivity across the
human kinome. The following tables summarize the quantitative data from various in vitro and

cellular assays.

Table 1: In Vitro Biochemical Potency of DDR-TRK-1

This table presents the half-maximal inhibitory concentrations (IC50) of DDR-TRK-1 against its
primary kinase targets as determined by a radiometric assay.
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Kinase Target IC50 (nM)
DDR1 27
DDR2 4.5
TRKA 43
TRKB 3.6
TRKC 2.9

Data from a radiometric assay performed with

an ATP concentration of 10 uM.[1]

Table 2: Cellular Target Engagement of DDR-TRK-1 in
NanoBRET™ Assays

This table summarizes the cellular potency of DDR-TRK-1 in NanoBRET™ Target Engagement
assays, which measure the ability of the compound to bind to its target kinases within a live
cellular environment.

Kinase Target Cellular IC50 (nM)
DDR1 104
DDR2 175
TRKA 448
TRKB 142

Table 3: Dissociation Constants (Kd) and Selectivity of
DDR-TRK-1

This table provides the dissociation constants (Kd) for DDR-TRK-1 against its primary targets
and key off-targets, offering a measure of binding affinity. The data is derived from a broad
kinase screen.
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Kinase Target Kd (nM)

Primary Targets

DDR1 4.7
TRKB 22
TRKC 18
TRKA 100
Off-Targets

CDK11 370
MUSK 530
EPHAS 550

DDR-TRK-1 is highly selective, showing minimal activity against a large panel of 461 additional
kinases when screened at a concentration of 1 uM.[2] The closest off-target with significant
binding is CDK11.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radiometric Biochemical Kinase Assay

The in vitro inhibitory activity of DDR-TRK-1 against DDR1, DDR2, TRKA, TRKB, and TRKC
was determined using a radiometric assay format.

Kinases: Recombinant human kinase domains of DDR1, DDR2, TRKA, TRKB, and TRKC.

Substrate: Specific peptide or protein substrates for each kinase.

ATP: The concentration of ATP was maintained at 10 pM.

Protocol:
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o The kinase, substrate, and DDR-TRK-1 (at various concentrations) were incubated in a
reaction buffer.

o The kinase reaction was initiated by the addition of [y-33P]ATP.

o The reaction mixture was incubated at a controlled temperature to allow for substrate
phosphorylation.

o The reaction was stopped, and the phosphorylated substrate was separated from the
residual [y-33P]ATP, typically by spotting onto a filter membrane.

o The amount of incorporated radioactivity on the filter was quantified using a scintillation
counter.

o IC50 values were calculated by plotting the percentage of kinase inhibition against the
logarithm of the inhibitor concentration.

NanoBRET™ Target Engagement Assay

The cellular target engagement of DDR-TRK-1 was quantified using the NanoBRET™
(Bioluminescence Resonance Energy Transfer) assay.

e Cell Line: HEK293 cells were used for transient expression of the kinase-NanoLuc® fusion
proteins.

e Reagents:

o Plasmids encoding N- or C-terminal fusions of the target kinases (DDR1, DDR2, TRKA,
TRKB) with NanoLuc® luciferase.

o NanoBRET™ K-4 tracer.
o NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
e Protocol:

o HEK293 cells were transiently transfected with the respective kinase-NanoLuc® fusion
vector.
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o Transfected cells were seeded into 96-well plates.

o Cells were treated with the NanoBRET™ Tracer K-4 and varying concentrations of DDR-
TRK-1.

o The NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor were added
to the wells.

o The BRET signal, generated by energy transfer from the NanoLuc® donor to the tracer
acceptor when bound to the target kinase, was measured on a suitable plate reader.

o The displacement of the tracer by DDR-TRK-1 results in a decrease in the BRET signal,
from which IC50 values were determined.

KINOMEscan® Selectivity Profiling

The broad kinase selectivity of DDR-TRK-1 was assessed using the KINOMEscan® platform, a
competition binding assay.

e Principle: The assay measures the ability of a test compound to compete with an
immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The
amount of kinase bound to the solid support is quantified by gPCR of the DNA tag.

o Kinase Panel: A comprehensive panel of 468 kinases (scanMAX) was utilized for the
screening.

e Protocol:
o A solution of DDR-TRK-1 was incubated with a panel of DNA-tagged kinases.

o The kinase-inhibitor mixtures were then exposed to an immobilized, broad-spectrum
kinase inhibitor.

o Kinases not bound by DDR-TRK-1 will bind to the immobilized inhibitor and be captured
on a solid support.

o The amount of each kinase captured was quantified by qPCR.
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o The results are reported as the percentage of the kinase that remains bound to the solid
support in the presence of the test compound, relative to a DMSO control. Dissociation
constants (Kd) were determined from dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways
and the workflow of the KINOMEscan® assay.

DDR1 Signaling Pathway

Collagen binding to DDR1 induces receptor dimerization and autophosphorylation, initiating
downstream signaling cascades that regulate cell adhesion, proliferation, and matrix
remodeling. A key pathway involves the activation of p38 MAPK.
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DDR1 Signaling Pathway Activation
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TRK Signaling Pathway

Neurotrophin binding to TRK receptors leads to their dimerization and autophosphorylation,
activating multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and PLCy
cascades, which are crucial for neuronal survival and differentiation.
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TRK Receptor Signaling Cascades

KINOMEscan® Experimental Workflow

This diagram illustrates the competitive binding principle of the KINOMEscan® assay used for
determining the selectivity of DDR-TRK-1.
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KINOMEscan® Assay Principle

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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